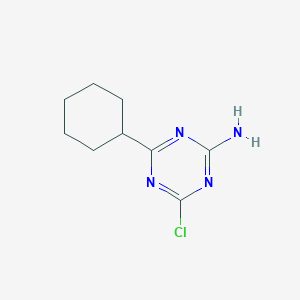

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine

Overview

Description

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of a chloro group at the 4-position, a cyclohexyl group at the 6-position, and an amine group at the 2-position of the triazine ring.

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Triazine compounds typically work by substituting the chlorine atom with a nucleophile, such as an amine or alcohol . This substitution can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

Triazine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli . It is possible that 4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine may have similar effects on these or other types of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: The chloro group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Hydrolysis product: 4-Hydroxy-6-cyclohexyl-1,3,5-triazin-2-amine.

Scientific Research Applications

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-6-methoxy-1,3,5-triazin-2-amine

- 4,6-Dichloro-1,3,5-triazin-2-amine

- 4-Chloro-6-phenyl-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties.

Biological Activity

4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound has been explored for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN4 |

| Molecular Weight | 228.69 g/mol |

| CAS Number | 1303967-42-1 |

The compound features a triazine core substituted with a cyclohexyl group and a chlorine atom, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : Studies have shown that triazine derivatives can inhibit key kinases involved in cancer progression. For instance, the compound may interact with phosphoinositide 3-kinase (PI3K), which plays a significant role in cell growth and survival pathways .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in leukemic cells by disrupting cellular signaling pathways .

- Anti-inflammatory Properties : Triazine derivatives are known to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

- Cyclohexyl Substitution : The presence of the cyclohexyl group enhances hydrophobic interactions with biological targets, potentially increasing binding affinity.

- Chlorine Atom : The chlorine atom can influence electronic properties and steric hindrance, affecting the compound's reactivity and interaction with enzymes or receptors.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Anticancer Activity : A study evaluating a series of triazine derivatives found that compounds similar to this compound exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 14.8 to 33.2 μM for the most active compounds .

- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including PI3Kα. Compounds derived from triazines showed promising docking scores indicative of potential inhibitory activity against this enzyme .

Comparative Analysis

A comparative analysis of related triazine compounds reveals variations in their biological activities:

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 14.8 - 33.2 | Effective against leukemic cells |

| 4-Methylsulfanyl-6-phenytriazine | Anticancer | Not specified | Similar mechanism but different substituents |

| Sulfaguanidine-triazine hybrids | Anticancer | 27 - 35 | Enhanced selectivity and lower toxicity |

Properties

IUPAC Name |

4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLFLQZPZHRLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303967-42-1 | |

| Record name | 4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.